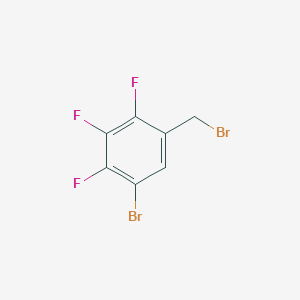

5-Bromo-2,3,4-trifluorobenzyl bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

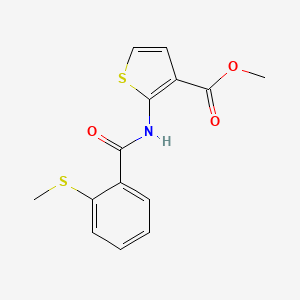

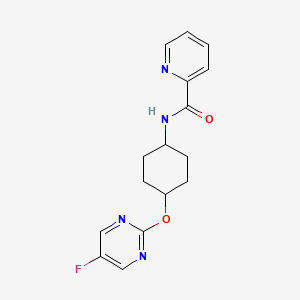

5-Bromo-2,3,4-trifluorobenzyl bromide is an important intermediate in the synthesis of various pharmaceuticals . It has been used in the synthesis of Sitagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor developed by Merck for the treatment of non-insulin-dependent (Type II) diabetes . It has also been used in the synthesis of Ensitrelvir (S-217622), an orally active, non-covalent, non-peptide SARS-CoV-23CL protease inhibitor developed by Japan’s Shionogi Pharmaceutical Company to treat COVID-19 .

Synthesis Analysis

The synthesis of 5-Bromo-2,3,4-trifluorobenzyl bromide involves several steps . One method involves the reaction of 2,4,5-trifluorobenzyl chloride with hydrobromic acid and tetrabutylammonium bromide . Another method involves the esterification of 2,4,5-trifluorobenzyl chloride and carboxylate to prepare 2,4,5-trifluorobenzyl ester, followed by hydrolysis to prepare 2,4,5-trifluorobenzyl alcohol, and then bromination to prepare the target product .Molecular Structure Analysis

The molecular formula of 5-Bromo-2,3,4-trifluorobenzyl bromide is C7H3Br2F3 . The molecular weight is 303.9 g/mol . The structure includes a benzene ring with three fluorine atoms and a bromomethyl group attached .Chemical Reactions Analysis

5-Bromo-2,3,4-trifluorobenzyl bromide is primarily used as an intermediate in the synthesis of pharmaceuticals . It can undergo various reactions, including esterification, hydrolysis, and bromination, to form other compounds .Physical And Chemical Properties Analysis

5-Bromo-2,3,4-trifluorobenzyl bromide is a white low melting solid . It has a boiling point of 188.8±35.0 °C and a density of 1.71 .科学研究应用

Organic Synthesis and Derivatization

5-Bromo-2,3,4-trifluorobenzyl bromide serves as a versatile reagent in organic synthesis. Researchers use it for derivatization of alcohols, carboxylic acids, and sulfonamides. Specifically, it is employed to prepare pentafluorobenzyl esters of organic acids, which are then analyzed by capillary gas chromatography (GC) .

Drug Development and Medicinal Chemistry

This compound plays a crucial role in drug development. For instance:

- Ensitrelvir (S-217622) : Ensitrelvir, developed by Japan’s Shionogi Pharmaceutical Company, is an oral drug used to treat COVID-19. It is the first orally active, non-covalent, non-peptide SARS-CoV-2 3CL protease inhibitor. 5-Bromo-2,3,4-trifluorobenzyl bromide is an essential intermediate in the synthesis of Ensitrelvir .

Palladium-Catalyzed Arylation Reactions

Researchers have explored the direct arylation of heteroarenes using 1-bromo-4-(trifluoromethoxy)benzene. While this specific compound is not identical to 5-Bromo-2,3,4-trifluorobenzyl bromide, the concept remains relevant. The reaction involves coupling 1-bromo-3-(trifluoromethoxy)benzene with benzothiophene and menthofuran, demonstrating the versatility of aryl bromides in synthetic chemistry .

作用机制

Target of Action

5-Bromo-2,3,4-trifluorobenzyl bromide is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause respiratory irritation .

Mode of Action

Similar compounds, such as benzylic halides, typically undergonucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks an electrophilic carbon attached to a leaving group (in this case, a bromine atom). The result is the replacement of the bromine atom with the nucleophile .

Biochemical Pathways

It’s known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known to causerespiratory irritation . This suggests that it may have cytotoxic effects, particularly in the respiratory system.

Action Environment

The action, efficacy, and stability of 5-Bromo-2,3,4-trifluorobenzyl bromide can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid , suggesting that it should be stored away from heat and open flames. Additionally, it should be handled in a well-ventilated area to minimize respiratory exposure .

安全和危害

属性

IUPAC Name |

1-bromo-5-(bromomethyl)-2,3,4-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCKVKZOEJNUBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3,4-trifluorobenzyl bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)

![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)

![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)

![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)

![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)

![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)

![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)